molecular formula C13H26N2O2 B13426016 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

Cat. No.: B13426016
M. Wt: 242.36 g/mol
InChI Key: NAICVDQMGYWRIV-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a spirocyclic compound characterized by a unique structural framework. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts a combination of rigidity and flexibility, making it an attractive scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine typically involves the construction of the spirocyclic core followed by functionalization. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of methanesulfonic acid can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions involving alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine can produce secondary or tertiary amines.

Scientific Research Applications

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, disrupting its function and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their peripheral substituents.

    3-Methoxy-1-oxa-8-azaspiro[4.5]decane: This compound has a similar structure but with a different ring size.

    9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Another spirocyclic compound with variations in the substituents.

Uniqueness

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine stands out due to its specific combination of functional groups and the spirocyclic framework, which imparts unique chemical and biological properties. Its potential as a drug scaffold and its ability to interact with specific molecular targets make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

3-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

InChI

InChI=1S/C13H26N2O2/c1-16-12-3-10-17-13(11-12)4-8-15(9-5-13)7-2-6-14/h12H,2-11,14H2,1H3

InChI Key

NAICVDQMGYWRIV-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC2(C1)CCN(CC2)CCCN

Origin of Product

United States

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